Cas no 68772-49-6 (1,1'-[benzene-1,4-diylbis(ethene-2,1-diylbenzene-4,1-diyl)]dipyridinium bis(4-methylbenzenesulfonate))

1,1'-[benzene-1,4-diylbis(ethene-2,1-diylbenzene-4,1-diyl)]dipyridinium bis(4-methylbenzenesulfonate) structure
68772-49-6 structure
Product Name:1,1'-[benzene-1,4-diylbis(ethene-2,1-diylbenzene-4,1-diyl)]dipyridinium bis(4-methylbenzenesulfonate)
CAS-nummer:68772-49-6
MF:C46H40N2O6S2
MW:780.94960975647
CID:1735206
PubChem ID:125712
Update Time:2025-04-21

1,1'-[benzene-1,4-diylbis(ethene-2,1-diylbenzene-4,1-diyl)]dipyridinium bis(4-methylbenzenesulfonate) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1'-[benzene-1,4-diylbis(ethene-2,1-diylbenzene-4,1-diyl)]dipyridinium bis(4-methylbenzenesulfonate)
    • 3-benzyl-1,2-dimethyl-5-(trifluoromethyl)benzimidazol-1-ium,bromide
    • Pyridinium, 1,1'-(p-phenylenebis(vinylene-p-phenylene))bis-, di-p-toluenesulfonate
    • SN-18071
    • SCHEMBL3341816
    • DTXSID90988484
    • 1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-4,1-phenylene]}di(pyridin-1-ium) bis(4-methylbenzene-1-sulfonate)
    • 1,1'-(p-Phenylenebis(vinylene-p-phenylene))bis(pyridinium) di-p-toluenesulfonate
    • 68772-49-6
    • SN 18071
    • Inchi: 1S/C32H26N2.2C7H8O3S/c1-3-23-33(24-4-1)31-19-15-29(16-20-31)13-11-27-7-9-28(10-8-27)12-14-30-17-21-32(22-18-30)34-25-5-2-6-26-34;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-26H;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
    • InChI-sleutel: QFIJROMACQXHMV-UHFFFAOYSA-L
    • LACHT: S(C1C=CC(C)=CC=1)(=O)(=O)[O-].S(C1C=CC(C)=CC=1)(=O)(=O)[O-].[N+]1(C=CC=CC=1)C1C=CC(C=CC2C=CC(=CC=2)C=CC2C=CC(=CC=2)[N+]2C=CC=CC=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 780.233
  • Monoisotopische massa: 780.23277935g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 6
  • Complexiteit: 754
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 2
  • Topologisch pooloppervlak: 139Ų

Experimentele eigenschappen

  • PSA: 122.16
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie